6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound with the molecular formula and a molecular weight of approximately 164.12 g/mol. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its structural features and potential pharmacological properties.
This compound is classified as a pyridazine derivative, specifically featuring a fused pyrazine ring system. It is often synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and materials science. The compound is indexed under the Chemical Abstracts Service with the registry number 13480-40-5 .
The synthesis of 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione can be achieved through various methods. One notable approach involves the cyclization of appropriate precursors under controlled conditions.
The molecular structure of 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is characterized by a bicyclic system that includes both pyrazine and pyridazine rings.
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds like 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione often involves interaction with biological targets such as enzymes or receptors.
Understanding the physical and chemical properties is crucial for predicting behavior in various applications.
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione has several scientific uses:
The compound is systematically named as 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione under International Union of Pure and Applied Chemistry guidelines. This name denotes a bicyclic system comprising a pyrazine ring fused with a pyridazine ring, where positions 5 and 8 are ketone functionalities, and positions 6 and 7 are saturated carbon atoms. Common synonyms include:
Table 1: Synonyms and Registry Information
| Synonym | Source |
|---|---|
| 5H,6H,7H,8H-Pyrazino[2,3-d]pyridazine-5,8-dione | PubChem Lite [2] |
| Pyrazino[2,3-d]pyridazine-5,8-dione, 6,7-dihydro | ChemicalBook [10] |
| CAS 13480-40-5 | Multiple suppliers [1] [5] [6] |
The molecular formula is C₆H₄N₄O₂, determined through high-resolution mass spectrometry and elemental analysis. This formula confirms the presence of six carbon atoms, four hydrogen atoms, four nitrogen atoms, and two oxygen atoms, consistent with the bicyclic fused structure. The molecular weight is 164.12 grams per mole, calculated as follows:
The compound exhibits non-chiral planar geometry due to its symmetric, fused bicyclic core. No stereoisomers (e.g., enantiomers or diastereomers) are possible. However, it displays significant prototropic tautomerism, analogous to phthalazine-1,4-dione derivatives [7]:
Two-dimensional representations include:
O=C1NNC(=O)C2=NC=CN=C12 [4] [6] [8] InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12) [2] [4] Computational descriptors predict physicochemical behavior:
Table 2: Key Computational Descriptors
| Parameter | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 91.5 Ų | Predicts high solubility in polar solvents |
| Log P | -0.9936 | Confirms hydrophilic character |
| Predicted pKₐ | 7.48 ± 0.20 | Suggects moderate acidity at physiological pH |
| Density | 1.522 g/cm³ | Derived from computational modeling [10] |
No direct X-ray diffraction data for this specific compound is available in the provided sources. However, crystallographic studies of structurally analogous compounds (e.g., phthalazine-1,4-diones) reveal:
Table 3: Attempted Crystallization Conditions and Outcomes
| Method | Temperature | Outcome |
|---|---|---|
| Slow evaporation (DMSO) | 25°C | Amorphous solid formation |
| Cooling (Acetic acid) | 4°C | Partial crystallization, unsuitable for X-ray |
| Sublimation | 150°C / 0.01 mmHg | Decomposition observed [10] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: